molecular formula C25H26N2O5 B1683938 jw55 CAS No. 664993-53-7

jw55

Cat. No.: B1683938
CAS No.: 664993-53-7
M. Wt: 434.5 g/mol
InChI Key: ZJZWZIXSGNFWQQ-UHFFFAOYSA-N
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Description

JW55 is a potent and selective inhibitor of the canonical Wnt signaling pathway. It functions by inhibiting the poly(ADP-ribose) polymerase (PARP) domain of tankyrase 1 and tankyrase 2 (TNKS1/2). This inhibition leads to the stabilization of AXIN2, followed by increased degradation of β-catenin, which is a key component in the Wnt signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JW55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and furan ring construction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

JW55 primarily undergoes reactions typical of organic compounds with amide and furan functionalities. These reactions include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

JW55 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various chemical processes.

    Biology: Employed in cellular and molecular biology to investigate the effects of Wnt signaling inhibition on cell proliferation and differentiation.

    Medicine: this compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases such as cancer, where aberrant Wnt signaling is implicated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt signaling pathway

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JW55

This compound is unique due to its high selectivity and potency in inhibiting the PARP domain of TNKS1/2. It has a distinct chemical structure that allows for effective inhibition of the Wnt signaling pathway, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

JW55 is a small molecule inhibitor that targets the PARP domain of tankyrase 1 and 2 (TNKS1/2), which are key regulators in the canonical Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate β-catenin levels, a protein often implicated in tumorigenesis.

The primary action of this compound involves the inhibition of TNKS1/2, leading to the stabilization of AXIN2, a critical component of the β-catenin destruction complex. This stabilization promotes the degradation of β-catenin, thereby inhibiting its transcriptional activity. The inhibition of Wnt/β-catenin signaling is particularly relevant in cancers where this pathway is aberrantly activated.

Key Findings from Research Studies

  • Inhibition of Wnt Signaling : this compound has been shown to inhibit canonical Wnt signaling in various colon carcinoma cell lines, particularly those with mutations in the APC gene or β-catenin itself. In these studies, this compound demonstrated a dose-dependent effect, significantly reducing β-catenin levels and its nuclear accumulation, which is associated with tumor progression .
  • Effects on Tumor Models : In vivo studies using conditional APC mutant mice indicated that this compound could reduce polyposis formation induced by tamoxifen. Additionally, it was observed to decrease axis duplication in Xenopus embryos when exposed to XWnt8, further confirming its role as an effective Wnt signaling inhibitor .
  • Cell Line Sensitivity : The compound has shown effectiveness at concentrations ranging from 1 to 5 μM in SW480 cells and 0.01 to 5 μM in HCT-15 cells, indicating a promising therapeutic window for further exploration .

Case Study 1: Colon Carcinoma

In a study involving SW480 and HCT-15 colon carcinoma cell lines:

  • Objective : To evaluate the impact of this compound on β-catenin signaling.
  • Results : Treatment with this compound resulted in a significant decrease in β-catenin levels and reduced cell proliferation rates.
  • : The findings support this compound's potential as a therapeutic agent for colorectal cancer by targeting the Wnt/β-catenin pathway.

Case Study 2: Xenopus Embryos

In an experimental model using Xenopus embryos:

  • Objective : To assess the effects of this compound on embryonic development influenced by Wnt signaling.
  • Results : this compound inhibited XWnt8-induced axis duplication, demonstrating its capacity to disrupt Wnt signaling during early development.
  • : This study highlights the broader implications of this compound beyond cancer treatment, suggesting potential roles in developmental biology.

Data Table

Study Cell Line/Model Concentration (μM) Effect Observed
Colon CarcinomaSW4801 - 5Decreased β-catenin levels and cell proliferation
Colon CarcinomaHCT-150.01 - 5Significant reduction in β-catenin accumulation
Xenopus EmbryosN/AN/AInhibition of axis duplication induced by XWnt8

Properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWZIXSGNFWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387940
Record name JW 55
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664993-53-7
Record name JW 55
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.